![molecular formula C10H13ClN2 B2769138 (1-Methyl-1H-indol-3-yl)methanamine hydrochloride CAS No. 1417634-73-1](/img/structure/B2769138.png)
(1-Methyl-1H-indol-3-yl)methanamine hydrochloride
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Description
(1-Methyl-1H-indol-3-yl)methanamine hydrochloride, also known as MMAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This organic compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in nature. MMAH is a white crystalline powder that is soluble in water and has a molecular weight of 202.69 g/mol.
Scientific Research Applications
Inhibiting Tubulin Polymerization
This compound has been used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Among them, compound 7d exhibited the most potent activities against these cell lines . Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin .
Antifungal Defense
“(1H-Indol-3-yl)methanamine” is an indolic Tryptophan-derived metabolite with antifungal defense properties against Arabidopsis mlo2 mutant .
Antiviral Activity
Indole derivatives, which include “(1H-Indol-3-yl)methanamine”, have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that “(1H-Indol-3-yl)methanamine” could potentially be used in the development of anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . This suggests that “(1H-Indol-3-yl)methanamine” could potentially be used in the development of anticancer drugs.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This suggests that “(1H-Indol-3-yl)methanamine” could potentially be used in the development of antimicrobial drugs.
properties
IUPAC Name |
(1-methylindol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,7H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLNDWBLRQAIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indol-3-yl)methanamine hydrochloride |
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